![molecular formula C9H14N4 B1196946 1-(2-Phenylethyl)guanidine CAS No. 538-69-2](/img/structure/B1196946.png)
1-(2-Phenylethyl)guanidine
Overview
Description
1-(2-Phenylethyl)guanidine is a chemical compound with the CAS Number: 538-69-2 and a Molecular Weight of 163.22 . It has a linear formula of C9H13N3 .
Molecular Structure Analysis
The molecular structure of 1-(2-Phenylethyl)guanidine is represented by the linear formula C9H13N3 . A detailed theoretical geometric structure analysis can be found in the work by Sibel Demir Kanmazalp .Scientific Research Applications
Organocatalysis
Guanidine-based organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . They have been used in asymmetric organic transformation reactions, contributing to the development of chiral guanidine organocatalysts .
Stereoselective Organic Transformation
Guanidine-containing chiral organocatalysts have been used in stereoselective organic transformation reactions . This has led to the synthesis of enantiomerically pure molecules having multiple chiral centers, which are important in pharmaceutical science .
Synthesis of Biologically Active Molecules
Guanidine is a versatile functional group in chemistry and compounds containing this system have found application in a diversity of biological activities . It has been used in the synthesis of biologically active molecules .
Guanidine Synthesis
The synthesis of guanidines is a relatively new research area in chiral compound synthesis . The guanidine group, despite its diverse functionalities, has been synthesized for newer organocatalytic applications .
DNA Minor Groove Binders
Guanidines have been used as DNA minor groove binders . Their ability to form hydrogen bonds, their planarity, and their high basicity make them very versatile for compounds with biological activity .
Kinase Inhibitors
Guanidines have been used as kinase inhibitors . Their high basicity and ability to form hydrogen bonds make them suitable for this application .
α2-Noradrenaline Receptors Antagonists
Guanidines have also been used as α2-noradrenaline receptors antagonists . This is another example of their versatility in biological applications .
Synthesis of Cyclic Guanidines
Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest . The synthesis of these cyclic guanidines is another application of guanidines .
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenylethyl)guanidine is the Urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots, and its regulation is important in processes such as wound healing, tissue remodeling, and cancer metastasis .
Biochemical Pathways
Given its target, it is likely involved in the regulation ofplasminogen activation and related processes . This could have downstream effects on processes such as fibrinolysis, wound healing, and tissue remodeling.
Pharmacokinetics
It is known that the compound isnot metabolized . Information about its absorption, distribution, and excretion is currently unavailable .
Result of Action
Given its target, it may influence processes such as blood clot breakdown , wound healing , and tissue remodeling . It may also have implications in disease states such as cancer, where the regulation of urokinase-type plasminogen activator is often disrupted .
Action Environment
It is known that many drugs can be influenced by factors such as temperature, ph, and the presence of other compounds
Future Directions
Guanidines, including 1-(2-Phenylethyl)guanidine, have great potential in various fields due to their unique properties and simple synthesis . They play a crucial role in the metabolism of living organisms and are used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . Furthermore, they serve as a basis for the creation of modern smart materials . Future research will likely continue to explore these and other potential applications of guanidines.
properties
IUPAC Name |
2-(2-phenylethyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLNCUXOUHWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)guanidine | |
CAS RN |
538-69-2 | |
Record name | N-(2-Phenylethyl)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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